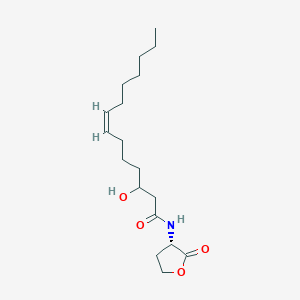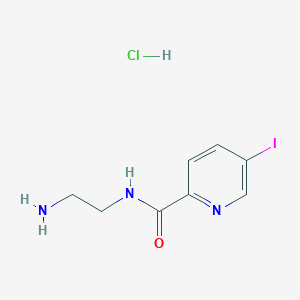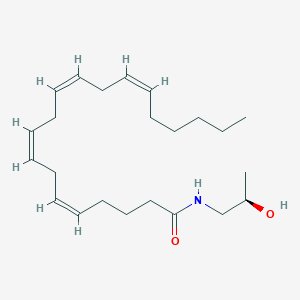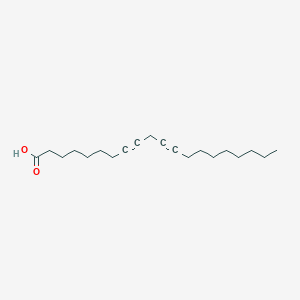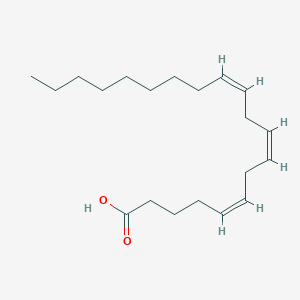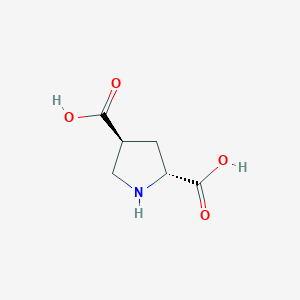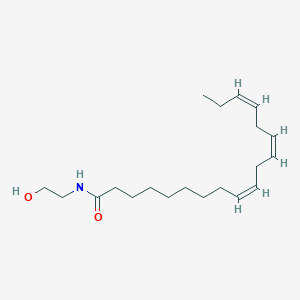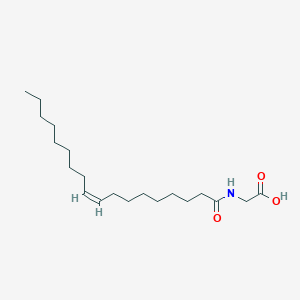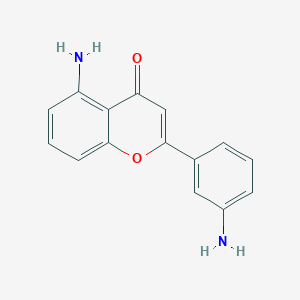
5-Amino-2-(3-aminophenyl)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-(3-aminophenyl)chromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzopyran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-aminophenyl)chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
化学反应分析
Types of Reactions
5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
科学研究应用
5-Amino-2-(3-aminophenyl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用机制
The mechanism by which 5-Amino-2-(3-aminophenyl)chromen-4-one exerts its effects involves interaction with specific molecular targets. In the context of its anticancer activity, it may induce apoptosis by interacting with cellular pathways that regulate cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
相似化合物的比较
Similar Compounds
- 2-(2-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(4-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(3-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
Uniqueness
5-Amino-2-(3-aminophenyl)chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability .
属性
CAS 编号 |
130599-49-4 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
InChI 键 |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
同义词 |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


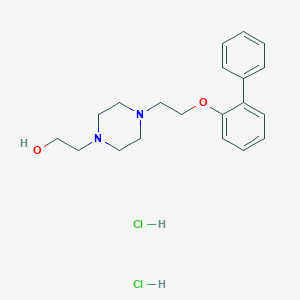
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
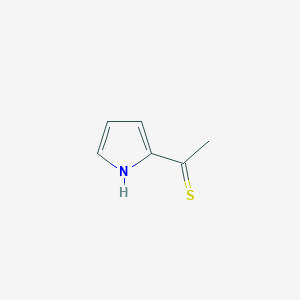
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
